molecular formula C12H14Cl2N2O B6362612 1-(3,5-Dichlorobenzoyl)-3-methylpiperazine CAS No. 1240574-96-2

1-(3,5-Dichlorobenzoyl)-3-methylpiperazine

Cat. No. B6362612
CAS RN: 1240574-96-2
M. Wt: 273.15 g/mol
InChI Key: WIZBBCZMOBEZOX-UHFFFAOYSA-N
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Description

“3,5-Dichlorobenzoyl chloride” is an important substrate in the syntheses of various benzamide derivatives . It’s used as an intermediate for organic synthesis and other pharmaceutical processes .


Synthesis Analysis

The synthesis of “3,5-Dichlorobenzoyl chloride” involves reactions of arylamine compounds in N,N′-dimethylformamide solution at 60 °C . Another method involves chlorinating benzonitrile to generate 3,5-dichlorobenzonitrile, and then performing hydrolysis and acidification reaction to obtain 3,5-dichlorobenzoic acid .


Molecular Structure Analysis

The molecular formula of “3,5-Dichlorobenzoyl chloride” is C7H3Cl3O . The structures of some compounds synthesized from it were established by X-ray crystallography .


Chemical Reactions Analysis

Reactions of “3,5-Dichlorobenzoyl chloride” and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

The molecular weight of “3,5-Dichlorobenzoyl chloride” is 209.46 g/mol . It’s a solid at room temperature .

Safety and Hazards

“3,5-Dichlorobenzoyl chloride” is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

(3,5-dichlorophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c1-8-7-16(3-2-15-8)12(17)9-4-10(13)6-11(14)5-9/h4-6,8,15H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZBBCZMOBEZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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